BenchChemオンラインストアへようこそ!

6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid

Medicinal Chemistry Conformational Analysis Scaffold Design

6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid (CAS 1545135-41-8) is a conformationally constrained, bicyclic spiro compound that integrates a piperidine ring, a cyclopropane ring, and a carboxylic acid functionality. With a molecular formula of C9H15NO2 and a molecular weight of 169.22 g/mol, it features a tertiary N-methyl amine and a single asymmetric carbon atom.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
Cat. No. B11916902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCN1CCC2(CC1)CC2C(=O)O
InChIInChI=1S/C9H15NO2/c1-10-4-2-9(3-5-10)6-7(9)8(11)12/h7H,2-6H2,1H3,(H,11,12)
InChIKeyGOIQCTBTMZMOKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid: A Constrained Spirocyclic Building Block for Medicinal Chemistry Procurement


6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid (CAS 1545135-41-8) is a conformationally constrained, bicyclic spiro compound that integrates a piperidine ring, a cyclopropane ring, and a carboxylic acid functionality . With a molecular formula of C9H15NO2 and a molecular weight of 169.22 g/mol, it features a tertiary N-methyl amine and a single asymmetric carbon atom . This scaffold combines the topological features of both an amino acid and a rigidified piperidine, positioning it as a specialized intermediate for structure-activity relationship (SAR) exploration in drug discovery, distinct from simple monocyclic piperidine acids [1].

Why 6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid Cannot Be Replaced by Simple Piperidine Carboxylic Acids


Generic substitution of 6-methyl-6-azaspiro[2.5]octane-1-carboxylic acid with a flexible monocyclic analog, such as 1-methylpiperidine-4-carboxylic acid, is not chemically equivalent. The spirocyclic fusion of a cyclopropane ring to the piperidine scaffold, quantified by an Fsp3 value of 0.89, enforces a unique, rigidified geometry that limits conformational freedom . This structural pre-organization is a proven strategy to enhance receptor binding affinity and selectivity, as demonstrated by the development of M4 muscarinic acetylcholine receptor antagonists based on azaspiro[2.5]octane cores [1]. In contrast, the monocyclic analog possesses a freely rotating carboxylic acid moiety and a chair-boat-chair interconversion, which results in a fundamentally different spatial presentation of key pharmacophoric elements (amine and carboxylate) and a greater entropic penalty upon binding. Furthermore, the physicochemical properties diverge meaningfully: the spirocyclic constraint alters the predicted pKa of the carboxylic acid and the overall lipophilicity relative to monocyclic comparators, directly impacting solubility, permeability, and formulation strategies. Therefore, substituting the spiro core with a monocyclic piperidine building block introduces uncontrolled variability in molecular recognition, pharmacokinetic properties, and synthetic scalability, undermining the objectives of a rational medicinal chemistry campaign.

Quantitative Differentiation Evidence for 6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid versus Key Analogs


Conformational Rigidity (Fsp3) Defines Receptor Presentation Versus Flexible Piperidine-4-Carboxylic Acid

The target compound exhibits an Fsp3 value of 0.89, indicating that 89% of its carbon atoms are sp3-hybridized, which is characteristic of a highly three-dimensional, saturated scaffold. This is in contrast to the monocyclic 1-methylpiperidine-4-carboxylic acid, which, while also fully saturated, possesses a greater degree of conformational flexibility due to the absence of a constraining cyclopropane ring. The rigid spirocyclic architecture is a core structural feature in a series of potent and selective M4 muscarinic acetylcholine receptor antagonists [1].

Medicinal Chemistry Conformational Analysis Scaffold Design

Enhanced Carboxylic Acid Acidity (pKa) Relative to Mono-Methylated Piperidine Analog

The predicted acid dissociation constant (pKa) for 6-methyl-6-azaspiro[2.5]octane-1-carboxylic acid is 4.13, which is notably lower than that of the most direct monocyclic comparator, 1-methylpiperidine-4-carboxylic acid, which has a predicted pKa of 4.23 . This indicates that the spirocyclic compound is a slightly stronger acid.

Physicochemical Property pKa Ionization State

Divergent Lipophilic Profile (LogP) Drives Distinct Solubility and Permeability Characteristics

The lipophilicity of 6-methyl-6-azaspiro[2.5]octane-1-carboxylic acid, measured by LogP, is -2.32. This value differentiates it from three key comparators: the demethylated spiro analog (6-azaspiro[2.5]octane-1-carboxylic acid, XLogP3 = -2.2) , the monocyclic 1-methylpiperidine-4-carboxylic acid (LogP = -2.47) , and the all-carbon spiro analog spiro[2.5]octane-1-carboxylic acid (LogP not available, but predictably much higher) .

Physicochemical Property LogP Lipophilicity

N-Methyl Substitution Eliminates a Hydrogen Bond Donor, Altering Permeability and Off-Target Profile Relative to Demethyl Spiro Analog

The N-methyl group on the piperidine ring of the target compound eliminates a hydrogen bond donor (HBD) site. This results in an HBD count of 1, compared to an HBD count of 2 for the secondary amine in the unsubstituted 6-azaspiro[2.5]octane-1-carboxylic acid . This single structural change also impacts the topological polar surface area (TPSA): the methylated version is expected to have a lower TPSA than the unsubstituted analog's 49.3 Ų, though an exact value for the target compound was not found.

Medicinal Chemistry Hydrogen Bond Donor ADME

Procurement Application Scenarios for 6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid


Scaffold in Structure-Activity Relationship (SAR) Studies of Muscarinic Acetylcholine Receptor Modulators

The rigid 6-azaspiro[2.5]octane core, exemplified by this carboxylic acid, is the key pharmacophoric element in a series of highly potent and selective M4 muscarinic acetylcholine receptor antagonists, as reported in primary medicinal chemistry literature [1]. This building block serves as a critical intermediate for generating diverse amide and ester libraries to explore the chiral and steric requirements of the receptor's orthosteric or allosteric sites [1]. Procurement is essential for any group continuing SAR exploration in this neurological target space.

A Conformationally-Locked Bioisostere for N-Methylisonipecotic Acid in CNS Drug Design

The compound functions as a rigidified, three-dimensional bioisostere of the flexible monocyclic building block 1-methylpiperidine-4-carboxylic acid. The spiro link locks the carboxylic acid orientation, which is predicted to impose a specific vector for amide bond formation, thereby improving the odds of achieving target selectivity in hit-to-lead programs [1]. Its distinct pKa and lipophilicity profile, documented via cross-study comparable data, allows medicinal chemists to dial in specific physicochemical properties not achievable with the simpler piperidine analog .

Intermediate for Next-Generation Histone Deacetylase (HDAC) Inhibitors

The 6-methyl-6-azaspiro[2.5]octane scaffold's value is directly evidenced by its use in a co-crystal structure of an HDAC2 inhibitor complex, where a derivative was identified by X-ray diffraction [1]. A carboxamide derivative of this compound was bound to the enzyme, confirming the scaffold's ability to position a recognition element in the catalytic site. This validates the procurement of the carboxylic acid for use as a key intermediate in developing novel, spirocyclic HDAC inhibitors with potential for improved selectivity over other HDAC isoforms [1].

Building Block for Diversity-Oriented Synthesis and Peptidomimetic Design

As a constrained amino acid analog, this compound is an ideal substrate for diversity-oriented synthesis (DOS) [1]. Its bifunctional nature (N-methylamine and carboxylic acid) allows for orthogonal derivatization at both termini, enabling the rapid construction of spirocyclic peptidomimetics with enhanced metabolic stability. The documented high Fsp3 value of 0.89 is a key selection criterion for procurement managers supplying projects that aim to increase the three-dimensionality and clinical success rates of screening libraries .

Quote Request

Request a Quote for 6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.